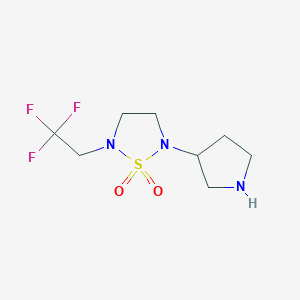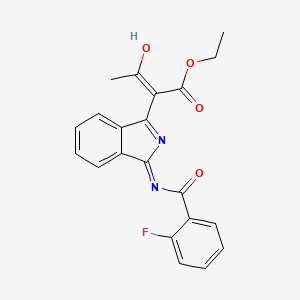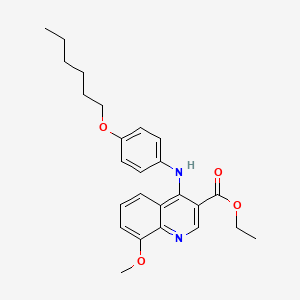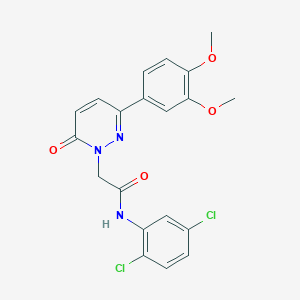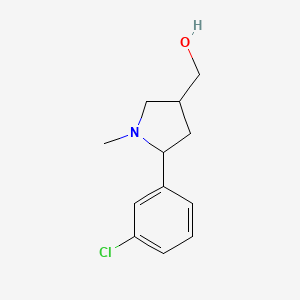![molecular formula C15H21FOSi B14870556 [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluoro-substituted aromatic ring and a trimethylsilyl group
Métodos De Preparación
The synthesis of [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylphenol and propargyl bromide.
Reaction Conditions: The initial step involves the alkylation of 5-fluoro-2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of Intermediate: The resulting intermediate is then subjected to a silylation reaction using trimethylsilyl chloride in the presence of a base like triethylamine.
Final Product: The final product, this compound, is obtained after purification through column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Hydrolysis of the trimethylsilyl group can be achieved using aqueous acids or bases, leading to the formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the trimethylsilyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can be compared with similar compounds such as:
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane: This compound lacks one methyl group on the silicon atom, which may affect its reactivity and binding properties.
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane: The presence of an ethyl group instead of a trimethylsilyl group can lead to differences in steric hindrance and electronic effects.
[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane:
Propiedades
Fórmula molecular |
C15H21FOSi |
|---|---|
Peso molecular |
264.41 g/mol |
Nombre IUPAC |
[4-(5-fluoro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-7-8-14(16)11-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
Clave InChI |
YWSMJRLBGNDLJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C#CC(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


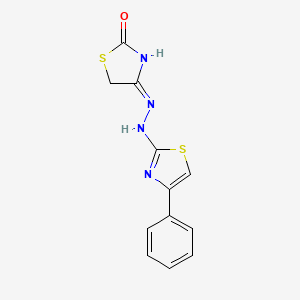
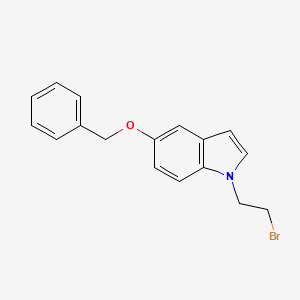

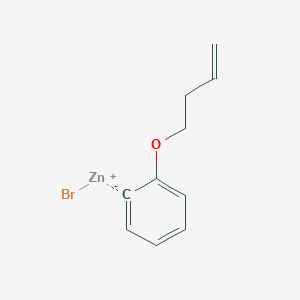
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)

![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
